N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide
Description
N-{[(2-Chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a thiourea-linked acetamide derivative featuring a 2-chloro-3-phenylpropyl substituent. Its structure includes a carbamothioyl (thiourea) group bridging the acetamide core and the chlorinated phenylpropyl chain.
Properties
IUPAC Name |
1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIBSSADKOQGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide typically involves the reaction of 2-chloro-3-phenylpropylamine with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas
Scientific Research Applications
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chlorinated Acetamide Derivatives
describes compounds such as N-(3-phenylpropyl)-2-(4-substituted-phenyl)acetamides (e.g., 40001 with R=Cl), which share structural similarities with the target compound. Key differences include:
- Substituent Position : The target compound’s chloro group is on the propyl chain (2-chloro-3-phenylpropyl), whereas 40001 has a chloro substituent on the phenyl ring of the acetamide core.
- Functional Groups : The thiourea linkage in the target compound contrasts with the simpler acetamide backbone in 40001. Thiourea derivatives typically exhibit stronger hydrogen-bonding capacity and metal coordination, which may enhance biological activity .
1,3,4-Thiadiazole-Based Acetamides
highlights 1,3,4-thiadiazole-acetamide hybrids with demonstrated anticonvulsant activity. For example:
- 2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide showed 100% efficacy in the MES (maximal electroshock) model.
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide exhibited similar potency.
Key Comparisons :
- Bioactivity : The thiadiazole-benzothiazole hybrids in outperform simpler acetamides due to synergistic aromatic stacking and hydrogen-bonding interactions. The target compound’s thiourea group may offer comparable advantages but requires empirical validation .
- Synthetic Complexity : The target compound’s synthesis (unreported in evidence) likely involves multi-step thiourea coupling, contrasting with the straightforward amidation routes for thiadiazole derivatives .
Biological Activity
N-{[(2-chloro-3-phenylpropyl)carbamothioyl]amino}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 287.77 g/mol
- Functional Groups : Contains a chloro group, a carbamothioyl group, and an acetamide moiety.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the chloro group may enhance its binding affinity to target proteins, potentially leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. For instance, a study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The findings indicated that compounds with halogenated substituents exhibited significant antimicrobial properties due to increased lipophilicity, facilitating membrane penetration .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 32 µg/mL | High |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | 64 µg/mL | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | C. albicans | 16 µg/mL | High |
Case Studies
-
Antibacterial Efficacy against Klebsiella pneumoniae :
A study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. Results indicated that the chloro atom significantly improved antibacterial activity by stabilizing the compound at the target enzyme site, promoting cell lysis . -
Cytotoxicity and Pharmacokinetics :
Another research focused on assessing the cytotoxicity and pharmacokinetic profile of similar acetamides. The findings suggested favorable toxicity profiles, indicating potential for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
